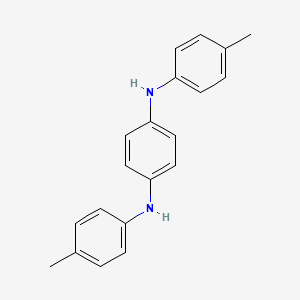
N1,N4-Di-p-tolylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N4-Di-p-tolylbenzene-1,4-diamine is an organic compound with the molecular formula C20H20N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N4-Di-p-tolylbenzene-1,4-diamine can be synthesized through a palladium-catalyzed amination reaction. One common method involves the reaction of 2-bromo-9,9-diphenyl-9H-fluorene with this compound in the presence of tris(dibenzylideneacetone)dipalladium(0), tri-tert-butyl phosphine, and sodium t-butanolate in toluene at 110°C for 5 hours under an inert atmosphere . The product is then extracted using dichloromethane and purified through column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1,N4-Di-p-tolylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aromatic compounds.
Scientific Research Applications
N1,N4-Di-p-tolylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate for the preparation of chemically active substances for polymeric materials.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Mechanism of Action
The mechanism by which N1,N4-Di-p-tolylbenzene-1,4-diamine exerts its effects involves its ability to transport holes efficiently in optoelectronic devices. The compound’s molecular structure allows for effective charge transfer, which is crucial for the performance of OLEDs and OSCs. The molecular targets and pathways involved include the π-conjugated systems that facilitate charge transport .
Comparison with Similar Compounds
Similar Compounds
- N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine
- N,N′-di-p-tolylbenzidine
- N,N′-di-p-tolyl-p-phenylenediamine
Uniqueness
N1,N4-Di-p-tolylbenzene-1,4-diamine is unique due to its specific molecular structure, which provides optimal properties for use as a hole transport layer in optoelectronic devices. Its ability to form nanostructured films with high transmittance and low impedance makes it a valuable material in the field of organic electronics .
Properties
Molecular Formula |
C20H20N2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-N,4-N-bis(4-methylphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C20H20N2/c1-15-3-7-17(8-4-15)21-19-11-13-20(14-12-19)22-18-9-5-16(2)6-10-18/h3-14,21-22H,1-2H3 |
InChI Key |
JBMMSVXRQPXCGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Allyl-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B11714044.png)
![2-[2-(1-Cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid](/img/structure/B11714050.png)

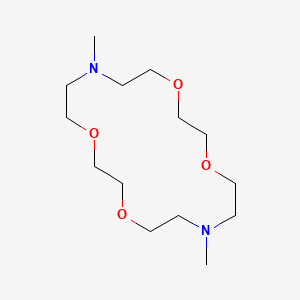
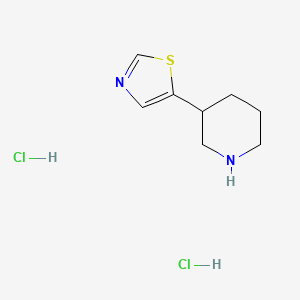

![2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B11714075.png)
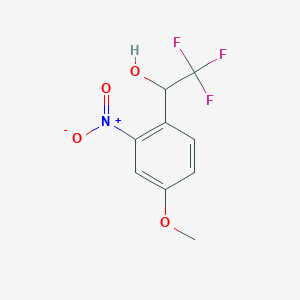
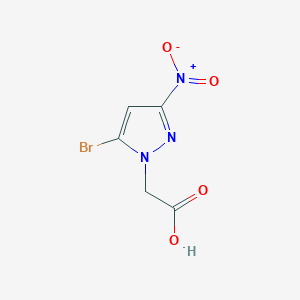
![2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B11714103.png)
![2-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11714106.png)

![1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714111.png)
![1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11714114.png)
